molecular formula C12H17Br B3427472 1-(Para-isobutyl phenyl)-1-bromoethane CAS No. 59771-01-6

1-(Para-isobutyl phenyl)-1-bromoethane

Cat. No. B3427472
CAS RN: 59771-01-6
M. Wt: 241.17 g/mol
InChI Key: WHSROYYJBJDRBV-UHFFFAOYSA-N
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Description

“1-(Para-isobutyl phenyl)-1-bromoethane” is an organic compound. It likely contains a benzene ring due to the presence of the term “phenyl”, an isobutyl group (a branched four-carbon alkyl group), and a bromoethane group (a two-carbon alkyl group with a bromine atom attached) .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring substituted with an isobutyl group at one position and a bromoethane group at another position . The exact structure would depend on the specific locations of these substituents on the benzene ring .


Chemical Reactions Analysis

As an organic compound containing a benzene ring, this compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others . The presence of the bromine atom could also make it a good leaving group, allowing for further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing benzene rings are often stable and have relatively high boiling points . The presence of the bromine atom could also affect its reactivity and other properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for the study and use of this compound would depend on its properties and potential applications. It could potentially be studied for use in various fields, such as pharmaceuticals, materials science, and others .

properties

IUPAC Name

1-(1-bromoethyl)-4-(2-methylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSROYYJBJDRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266101
Record name 1-(1-Bromoethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Para-isobutyl phenyl)-1-bromoethane

CAS RN

59771-01-6
Record name 1-(1-Bromoethyl)-4-(2-methylpropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59771-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Bromoethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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